Cas no 1042514-06-6 (6-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylhexan-1-amine)

6-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylhexan-1-amine is a synthetic organic compound featuring a 1,2,4-oxadiazole core substituted with a 4-chlorophenyl group and a hexylamine chain. This structure confers potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for bioactive molecule development. The 1,2,4-oxadiazole moiety is known for its stability and hydrogen-bonding capacity, while the chlorophenyl group may enhance lipophilicity and target binding affinity. The hexan-1-amine tail offers flexibility for further functionalization. The compound's well-defined heterocyclic architecture makes it a candidate for investigating structure-activity relationships in drug discovery or material science applications. Its purity and synthetic reproducibility are critical for consistent experimental results.
6-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylhexan-1-amine structure
1042514-06-6 structure
Product name:6-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylhexan-1-amine
CAS No:1042514-06-6
MF:C14H18ClN3O
Molecular Weight:279.765222072601
CID:4569319
PubChem ID:29270564

6-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylhexan-1-amine 化学的及び物理的性質

名前と識別子

    • 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine
    • Z1741871125
    • 6-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylhexan-1-amine
    • インチ: 1S/C14H18ClN3O/c15-12-8-6-11(7-9-12)14-17-13(19-18-14)5-3-1-2-4-10-16/h6-9H,1-5,10,16H2
    • InChIKey: CKWFIMYEXAIQBT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1=NOC(CCCCCCN)=N1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 回転可能化学結合数: 7
  • 複雑さ: 247
  • トポロジー分子極性表面積: 64.9
  • XLogP3: 3.4

6-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylhexan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-155821-0.05g
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine
1042514-06-6 95.0%
0.05g
$168.0 2025-02-19
Enamine
EN300-155821-10.0g
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine
1042514-06-6 95.0%
10.0g
$3131.0 2025-02-19
Enamine
EN300-155821-2.5g
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine
1042514-06-6 95.0%
2.5g
$1428.0 2025-02-19
Enamine
EN300-155821-2500mg
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine
1042514-06-6 95.0%
2500mg
$1428.0 2023-09-25
A2B Chem LLC
AV66533-1g
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine
1042514-06-6 95%
1g
$802.00 2024-04-20
A2B Chem LLC
AV66533-5g
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine
1042514-06-6 95%
5g
$2257.00 2024-04-20
Aaron
AR01AGK1-50mg
6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine
1042514-06-6 95%
50mg
$256.00 2025-02-09
Aaron
AR01AGK1-250mg
6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine
1042514-06-6 95%
250mg
$522.00 2025-02-09
1PlusChem
1P01AGBP-2.5g
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine
1042514-06-6 95%
2.5g
$1622.00 2025-03-19
A2B Chem LLC
AV66533-50mg
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine
1042514-06-6 95%
50mg
$212.00 2024-04-20

6-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylhexan-1-amine 関連文献

6-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylhexan-1-amineに関する追加情報

Research Briefing on 6-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylhexan-1-amine (CAS: 1042514-06-6)

6-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylhexan-1-amine (CAS: 1042514-06-6) is a novel chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a bioactive molecule, particularly in the context of drug discovery and therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in medicine.

The compound features a 1,2,4-oxadiazole core, a heterocyclic moiety known for its diverse pharmacological properties. The presence of the 4-chlorophenyl group and the hexan-1-amine side chain further enhances its potential as a scaffold for drug development. Recent research has focused on optimizing the synthetic pathways for this compound to improve yield and purity, which are critical for subsequent biological evaluations.

In vitro studies have demonstrated that 6-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylhexan-1-amine exhibits promising activity against a range of biological targets. For instance, it has shown inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting potential applications in the treatment of chronic inflammatory diseases. Additionally, preliminary data indicate that the compound may interact with specific receptors in the central nervous system, opening avenues for research in neurological disorders.

One of the key challenges in the development of this compound is its pharmacokinetic profile. Recent studies have investigated its absorption, distribution, metabolism, and excretion (ADME) properties to better understand its suitability as a drug candidate. Modifications to the chemical structure are being explored to enhance its bioavailability and reduce potential toxicity, which are critical factors for clinical translation.

Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the research on 6-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylhexan-1-amine. For example, a recent partnership has led to the development of a high-throughput screening assay to identify derivatives with improved efficacy and safety profiles. These advancements highlight the compound's potential as a lead molecule in drug discovery pipelines.

In conclusion, 6-3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylhexan-1-amine represents a promising candidate for further investigation in the field of medicinal chemistry. Its unique structural features and demonstrated biological activities make it a valuable subject of ongoing research. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic potential in preclinical models.

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